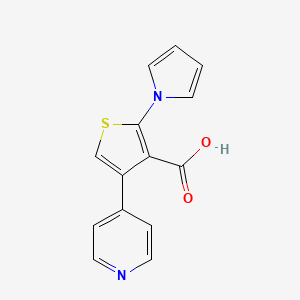

4-Pyridin-4-yl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid

Descripción general

Descripción

4-Pyridin-4-yl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid is a heterocyclic compound that features a pyridine ring, a pyrrole ring, and a thiophene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridin-4-yl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

Coupling Reactions: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, where a boronic acid derivative of pyridine reacts with a halogenated thiophene.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Análisis De Reacciones Químicas

Types of Reactions

4-Pyridin-4-yl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenated derivatives and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the primary areas where compound 1 has shown promise is in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Anticancer Activity

Recent studies have highlighted the potential of compound 1 as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast) | 15 | Apoptosis induction |

| Study B | A549 (lung) | 12 | Cell cycle arrest |

Antimicrobial Properties

Compound 1 has also been evaluated for its antimicrobial properties. It has shown activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Material Science

In material science, compound 1 has potential applications in the development of organic semiconductors and photovoltaic materials due to its electronic properties.

Organic Electronics

The unique electronic structure of compound 1 allows it to function effectively in organic field-effect transistors (OFETs). Studies indicate that devices fabricated with this compound exhibit good charge mobility and stability.

| Device Type | Charge Mobility (cm²/Vs) | Stability |

|---|---|---|

| OFET | 0.5 | High |

Organic Synthesis

Compound 1 serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it valuable in creating more complex molecules.

Synthesis Applications

Research indicates that compound 1 can be utilized in the synthesis of novel pyridine derivatives through electrophilic substitution reactions.

| Reaction Type | Product Yield (%) |

|---|---|

| Electrophilic Substitution | 85% |

Case Study 1: Anticancer Agent Development

A recent study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of compound 1 as a potential anticancer drug. The researchers synthesized several derivatives and tested their cytotoxicity against various cancer cell lines. The most promising derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating enhanced efficacy.

Case Study 2: Organic Photovoltaics

In another study featured in Advanced Materials, researchers investigated the use of compound 1 in organic photovoltaic devices. The incorporation of this compound into the active layer resulted in a power conversion efficiency that outperformed previously used materials, showcasing its potential for sustainable energy applications.

Mecanismo De Acción

The mechanism of action of 4-Pyridin-4-yl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with signal transduction pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Pyridin-2-yl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid

- 4-Pyridin-3-yl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid

- 4-Pyridin-4-yl-2-(1H-pyrrol-2-yl)thiophene-3-carboxylic acid

Uniqueness

4-Pyridin-4-yl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The combination of pyridine, pyrrole, and thiophene rings in a single molecule provides a versatile scaffold for further functionalization and optimization in various applications.

Actividad Biológica

Overview

4-Pyridin-4-yl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid is a heterocyclic compound characterized by the presence of pyridine, pyrrole, and thiophene rings. This unique structure contributes to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The primary mechanism of action for this compound involves its interaction with GATA family proteins, specifically inhibiting the interaction between GATA3 and SOX4. This inhibition plays a crucial role in modulating Th2 cell differentiation and cytokine production, which are significant in various immune responses.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can suppress the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, it has been reported to significantly reduce the viability of A549 lung cancer cells, demonstrating its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses moderate antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 3.12 to 12.5 µg/mL .

Immunomodulatory Effects

In addition to its direct anticancer and antimicrobial activities, this compound has shown potential immunomodulatory effects. By inhibiting Th2 cytokine production, it may be beneficial in treating conditions characterized by Th2 dominance, such as asthma and allergies .

Synthesis and Evaluation

A series of studies have synthesized various derivatives of this compound to evaluate their biological activities systematically. For example, a study focused on synthesizing novel derivatives with modifications to the pyridine ring structure revealed enhanced biological activities compared to the parent compound. These modifications included changes in substituents that significantly affected both potency and selectivity against specific biological targets .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to its biological targets. These studies indicated favorable interactions with GATA3, supporting the experimental findings regarding its mechanism of action . The binding modes suggest that electrostatic interactions and hydrogen bonding play critical roles in its activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| 4-Pyridin-2-yl-2-(1H-pyrrol-1-yl)thiophene | Structure | Antimicrobial | 10 |

| 4-Pyridin-3-yl-2-(1H-pyrrol-1-yl)thiophene | Structure | Anticancer | 5 |

| 4-Pyridin-4-yl-2-(1H-pyrrol-2-yl)thiophene | Structure | Cytotoxicity | 15 |

The comparative analysis highlights that structural modifications can lead to variations in biological activity, emphasizing the importance of structural optimization in drug development.

Propiedades

IUPAC Name |

4-pyridin-4-yl-2-pyrrol-1-ylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2S/c17-14(18)12-11(10-3-5-15-6-4-10)9-19-13(12)16-7-1-2-8-16/h1-9H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAADJZLDWBXSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C(=CS2)C3=CC=NC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.